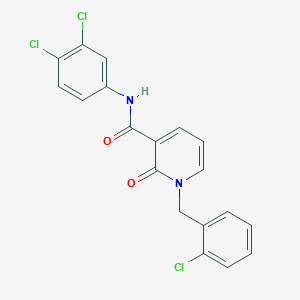

![molecular formula C17H14BrFN2S B2563543 7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide CAS No. 1039432-91-1](/img/structure/B2563543.png)

7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-(4-fluorophenyl)-5-phenyl-3,7-dihydro-2H-imidazo[2,1-b]thiazol-4-ium bromide” is a chemical compound with the molecular formula C17H14BrFN2S . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. Imidazole derivatives, in general, are known to participate in a variety of chemical reactions due to their amphoteric nature .Physical and Chemical Properties Analysis

The compound has a molecular weight of 377.281 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Chemical Synthesis and Structural Analysis

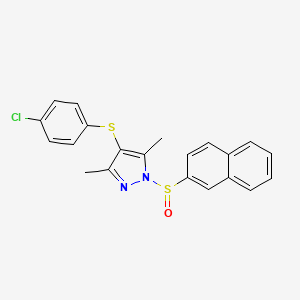

The compound and its derivatives have been a subject of interest in chemical synthesis. Studies have explored the synthesis of novel compounds incorporating the imidazo[2,1-b]thiazole moiety, such as the synthesis of novel imidazothiazole sulfides and sulfones, which displayed significant anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010). Another study highlighted the unusual [6-5] fused-ring system in the structure of a similar compound, emphasizing its unique molecular scaffold (Gallagher et al., 2007).

Anticancer and Antioxidant Properties

Research has focused on evaluating the anticancer and antioxidant properties of derivatives of this compound. For instance, novel 2-aralkyl-5-substituted-6-(4'-fluorophenyl)-imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and showed potent anticancer activity, suggesting their potential as chemotherapeutic agents (Karki et al., 2011). The synthesis and biological evaluation of alkoxyphthalimide derivatives of imidazo[2,1-b]thiazole also revealed their potential as chemotherapeutic agents due to their antimicrobial activities (Dangi, Hussain, & Talesara, 2011). Moreover, the synthesis of imidazo[2,1-b][1,3]benzothiazole derivatives showed effectiveness as radiosensitizers and anticarcinogenic compounds (Majalakere et al., 2020).

Fluorescence and Sensor Applications

The compound's derivatives have been utilized in the development of sensors and in studies related to fluorescence. For example, a study on the synthesis and characterization of 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers also highlighted their potential use in detecting and studying intracellular Al3+ due to their strong fluorescence when coordinated to Al3+ (Lambert et al., 2000).

Properties

IUPAC Name |

7-(4-fluorophenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-4-ium;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN2S.BrH/c18-14-6-8-15(9-7-14)20-12-16(13-4-2-1-3-5-13)19-10-11-21-17(19)20;/h1-9,12H,10-11H2;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPTCZCSIDBFGLG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=[N+]1C(=CN2C3=CC=C(C=C3)F)C4=CC=CC=C4.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24815973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-7-[3-(3-methyl-2,6-dioxo-8-piperidin-1-ylpurin-7-yl)propyl]-8-piperidin-1-ylpurine-2,6-dione](/img/no-structure.png)

![Methyl 2-(1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamido)acetate](/img/structure/B2563464.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2563467.png)

![1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2563475.png)

![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B2563476.png)

![2-Bromo-N-[cyano-(2-methoxyphenyl)methyl]benzamide](/img/structure/B2563479.png)

![5-(cinnamylthio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2563483.png)